Cas no 16982-01-7 (Iso-cuparenal)
Iso-cuparenal is a sesquiterpene aldehyde derived from natural sources, characterized by its woody, amber-like aroma profile. Its chemical structure, featuring a cuparene skeleton with an aldehyde functional group, contributes to its stability and versatility in fragrance applications. The compound is valued for its ability to enhance olfactory compositions by imparting warm, spicy, and slightly balsamic notes. Its low volatility ensures prolonged scent retention in perfumery formulations. Additionally, Iso-cuparenal exhibits compatibility with a wide range of fragrance ingredients, making it a useful intermediate in fine fragrance and functional product development. The compound's consistent purity and reproducible sensory characteristics support its use in high-performance aromatic formulations.
Iso-cuparenal structure
Product Name:Iso-cuparenal
CAS No:16982-01-7
MF:C15H20O
MW:216.318704605103
CID:2957941
PubChem ID:14830705
Update Time:2025-05-28
Iso-cuparenal Chemical and Physical Properties
Names and Identifiers
-
- Iso-cuparenal
- 4-[(1R)-1,2,2-Trimethylcyclopentyl]benzaldehyde
- 16982-01-7
- Isocuparenal
- AKOS040761866
- CS-0159018
-
- Inchi: 1S/C15H20O/c1-14(2)9-4-10-15(14,3)13-7-5-12(11-16)6-8-13/h5-8,11H,4,9-10H2,1-3H3/t15-/m0/s1
- InChI Key: KJYANGWERYBSJY-HNNXBMFYSA-N
- SMILES: O=CC1C=CC(=CC=1)[C@]1(C)CCCC1(C)C
Computed Properties
- Exact Mass: 216.151415257g/mol
- Monoisotopic Mass: 216.151415257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Color/Form: Cryst.
- Density: 1.0±0.1 g/cm3
- Boiling Point: 304.7±21.0 °C at 760 mmHg
- Flash Point: 120.7±8.2 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
Iso-cuparenal Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Iso-cuparenal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I44530-5 mg |
Iso-cuparenal |
16982-01-7 | 5mg |
¥4800.0 | 2021-09-09 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4258-1 mg |
Isocuparenal |
16982-01-7 | 1mg |
¥2435.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN4258-5mg |
Isocuparenal |
16982-01-7 | 5mg |
¥ 3330 | 2024-07-20 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I44530-5mg |
Iso-cuparenal |
16982-01-7 | 5mg |
¥4800.0 | 2023-09-07 | ||
| TargetMol Chemicals | TN4258-5 mg |
Isocuparenal |
16982-01-7 | 98% | 5mg |
¥ 3,330 | 2023-07-11 | |
| TargetMol Chemicals | TN4258-1 mL * 10 mM (in DMSO) |
Isocuparenal |
16982-01-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3430 | 2023-09-15 | |
| TargetMol Chemicals | TN4258-1 ml * 10 mm |
Isocuparenal |
16982-01-7 | 1 ml * 10 mm |
¥ 3430 | 2024-07-20 | ||
| A2B Chem LLC | AF03304-5mg |
Iso-cuparenal |
16982-01-7 | 5mg |
$594.00 | 2024-04-20 |
Iso-cuparenal Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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